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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbonitrile

Cat. No.: B076354 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the spectroscopic characteristics of synthetic intermediates and final products is crucial for

reaction monitoring, quality control, and structural elucidation. This guide provides an objective

comparison of the spectroscopic properties of 1-Phenylcyclobutanecarbonitrile and its

common precursors, Phenylacetonitrile and 1,3-dibromopropane, supported by experimental

data.

The synthesis of 1-Phenylcyclobutanecarbonitrile, a valuable building block in medicinal

chemistry, is often achieved through the alkylation of Phenylacetonitrile with 1,3-

dibromopropane. The transformation of the precursors into the final product can be effectively

monitored by observing distinct changes in their respective Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data
The key distinguishing spectroscopic features of 1-Phenylcyclobutanecarbonitrile and its

precursors are summarized in the tables below. These tables provide a clear and concise

comparison of the quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass

Spectrometry.

Table 1: Infrared (IR) Spectroscopy Data
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Compound
Key Absorption Bands
(cm⁻¹)

Functional Group
Assignment

Phenylacetonitrile ~2250[1] C≡N (nitrile) stretch

~3030, ~1600, ~1495
Aromatic C-H and C=C

stretches

~2920
Aliphatic C-H stretch

(methylene)

1,3-dibromopropane ~2960, ~2870[2]
Aliphatic C-H stretch

(methylene)

~1435 C-H bend (scissoring)

~640, ~540 C-Br stretch

1-

Phenylcyclobutanecarbonitrile
~2235 C≡N (nitrile) stretch

~3060, ~1600, ~1490
Aromatic C-H and C=C

stretches

~2980, ~2940
Aliphatic C-H stretch

(cyclobutane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Phenylacetonitril

e
7.39 - 7.27[3] Multiplet 5H

Aromatic protons

(C₆H₅)

3.73[3] Singlet 2H

Methylene

protons (-

CH₂CN)

1,3-

dibromopropane
3.51[4] Triplet 4H

Brominated

methylene

protons (-CH₂Br)

2.29[4] Quintet 2H

Central

methylene

protons (-CH₂-)

1-

Phenylcyclobuta

necarbonitrile

7.45 - 7.30 Multiplet 5H
Aromatic protons

(C₆H₅)

2.80 - 2.60 Multiplet 2H

Cyclobutane

protons (adjacent

to Ph)

2.55 - 2.35 Multiplet 2H

Cyclobutane

protons (adjacent

to Ph)

2.20 - 2.00 Multiplet 2H

Cyclobutane

protons (beta to

Ph)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

Phenylacetonitrile 131.0[3] Aromatic quaternary carbon

129.0, 127.8, 127.4[3] Aromatic CH carbons

117.9[3] Nitrile carbon (-C≡N)

23.5[3] Methylene carbon (-CH₂-)

1,3-dibromopropane 34.9[4]
Central methylene carbon (-

CH₂-)

30.5[4]
Brominated methylene

carbons (-CH₂Br)

1-

Phenylcyclobutanecarbonitrile
~140 Aromatic quaternary carbon

~128, ~127, ~125 Aromatic CH carbons

~122 Nitrile carbon (-C≡N)

~45
Quaternary cyclobutane

carbon

~35
Methylene cyclobutane

carbons (adjacent to Ph)

~16
Methylene cyclobutane carbon

(beta to Ph)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Phenylacetonitrile 117[5] 116, 90, 89, 63

1,3-dibromopropane 200, 202, 204[6][7] 121, 123, 41

1-

Phenylcyclobutanecarbonitrile
157 129, 116, 103, 91
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Experimental Protocols
Synthesis of 1-Phenylcyclobutanecarbonitrile
This protocol is based on the general procedure for the phase-transfer catalyzed alkylation of

phenylacetonitrile with dihaloalkanes.

Materials:

Phenylacetonitrile

1,3-dibromopropane

50% aqueous sodium hydroxide solution

Benzyltriethylammonium chloride (phase-transfer catalyst)

Toluene

Anhydrous magnesium sulfate

Procedure:

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping

funnel, add Phenylacetonitrile and benzyltriethylammonium chloride.

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

Add 1,3-dibromopropane dropwise to the reaction mixture at a temperature maintained

between 25-30 °C.

After the addition is complete, continue stirring at room temperature for several hours,

monitoring the reaction by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with water and extract the product with toluene.

Wash the combined organic layers with water and brine, then dry over anhydrous

magnesium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by vacuum

distillation or column chromatography on silica gel to yield 1-
Phenylcyclobutanecarbonitrile.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in

deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)

spectrometer. Liquid samples are analyzed as a thin film between potassium bromide (KBr)

plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled

with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization

(EI) at 70 eV is a common method for generating ions.

Visualizing the Synthesis
The synthetic pathway from the precursors to 1-Phenylcyclobutanecarbonitrile is illustrated

below.

Phenylacetonitrile

Carbanion Intermediate

Deprotonation

1,3-dibromopropane

1-Phenylcyclobutanecarbonitrile

Cyclization

NaOH (50% aq.)
Benzyltriethylammonium

chloride

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Phenylcyclobutanecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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